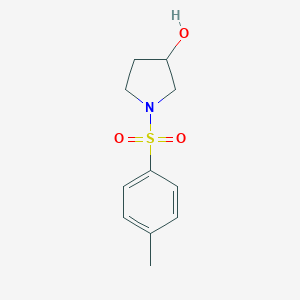

1-Tosyl-3-pyrrolidinol

Overview

Description

1-Tosyl-3-pyrrolidinol, also known as Tosylpyrrolidinol, is a pharmaceutical agent extensively employed in the biomedical sector for the research of diverse pathological conditions . It is renowned for its exceptional antiviral and antitumor properties, functioning by impeding the proliferation of malignant cells and effectively counteracting viral afflictions .

Synthesis Analysis

The synthesis of 1-Tosyl-3-pyrrolidinol involves hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase . The use of these biological transformations has been found to be effective for the synthesis of optically-active 3-pyrrolidinol and its derivatives .Molecular Structure Analysis

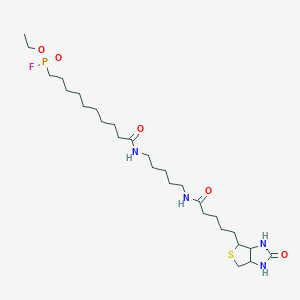

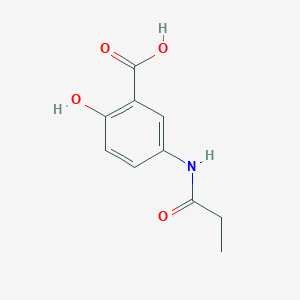

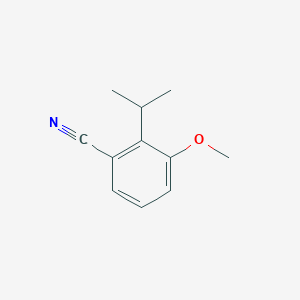

The molecular formula of 1-Tosyl-3-pyrrolidinol is C11H15NO3S . It has a molecular weight of 241.31 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Tosyl-3-pyrrolidinol include hydroxylation and stereoselective esterification . The hydroxylation is performed by Aspergillus sp., yielding (S)-1-benzoyl-3-pyrrolidinol . The stereoselective esterification is performed by Amano PS-IM lipase, forming optically-active 1-benzoyl-3-pyrrolidinol .Physical And Chemical Properties Analysis

1-Tosyl-3-pyrrolidinol is a solid substance . It is soluble in Acetone, Dichloromethane, Ethyl Acetate, and Methanol . It has a melting point of 61-65°C .Scientific Research Applications

Chiral Synthesis in Organic Chemistry

1-Tosyl-3-pyrrolidinol: is a chiral molecule that can be used as a building block in the synthesis of complex organic compounds. Its chirality is particularly valuable in the production of enantiomerically pure substances, which are crucial in the development of pharmaceuticals where the activity can be highly dependent on the molecule’s chirality .

Catalysis

This compound serves as a ligand for catalysts used in asymmetric synthesis. It can help in creating chiral environments that enable selective reactions, leading to products with the desired stereochemistry. This is particularly important in the synthesis of drugs and other bioactive molecules .

Medicinal Chemistry

In medicinal chemistry, 1-Tosyl-3-pyrrolidinol derivatives are explored for their potential biological activities. Pyrrolidine, a core structure in this compound, is found in many bioactive molecules, suggesting that derivatives of 1-Tosyl-3-pyrrolidinol could be valuable in drug discovery and development .

Materials Science

The tosyl group in 1-Tosyl-3-pyrrolidinol can act as a protecting group in the synthesis of polymers and other materials. This allows for the controlled release of reactive sites during the material formation process, which can be crucial in developing new materials with specific properties .

Environmental Science

1-Tosyl-3-pyrrolidinol: and its derivatives could be used in environmental science, particularly in the study of organic pollutants. Its structural similarity to certain contaminants makes it a candidate for use in analytical standards or in the synthesis of molecules designed to degrade or capture pollutants .

Biochemistry

In biochemistry, 1-Tosyl-3-pyrrolidinol is of interest due to its potential role in mimicking or interfering with biological processes. For example, it could be used to study enzyme-substrate interactions or to inhibit enzymes that recognize the pyrrolidine ring as a substrate .

Mechanism of Action

Target of Action

1-Tosyl-3-pyrrolidinol is a derivative of pyrrolidine . Pyrrolidine derivatives have been found to have versatile applications, ranging from ion binding to the inhibition of human enzymes. .

Biochemical Pathways

Pyrrolidine derivatives have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Therefore, it is likely that 1-Tosyl-3-pyrrolidinol may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by pyrrolidine derivatives , it is likely that 1-Tosyl-3-pyrrolidinol may have diverse molecular and cellular effects.

Safety and Hazards

Future Directions

While specific future directions for 1-Tosyl-3-pyrrolidinol are not mentioned in the search results, pyrrolones and pyrrolidinones, which include 1-Tosyl-3-pyrrolidinol, are considered versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and are used in the synthesis of various alkaloids and unusual β-amino acids . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIRRXGVYYWCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395376 | |

| Record name | 1-TOSYL-3-PYRROLIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tosyl-3-pyrrolidinol | |

CAS RN |

170456-83-4 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170456-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-TOSYL-3-PYRROLIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)